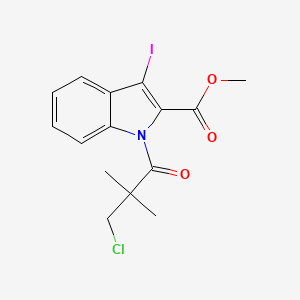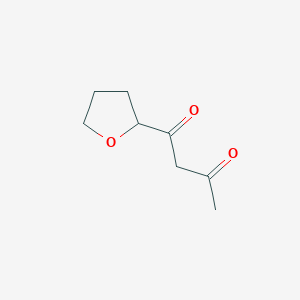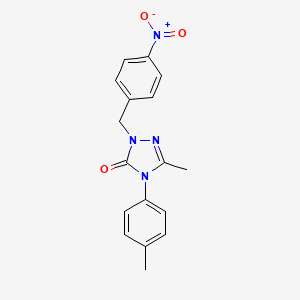![molecular formula C20H21N3O4 B3159011 ethyl 2-{4-[4-(benzyloxy)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate CAS No. 860784-77-6](/img/structure/B3159011.png)
ethyl 2-{4-[4-(benzyloxy)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate
Vue d'ensemble
Description
Ethyl 2-{4-[4-(benzyloxy)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate is a complex organic compound with a unique structure comprising a triazole ring, a benzyloxy group, and an ester functionality
Mécanisme D'action
Target of Action
Similar compounds have been shown to interact withaldehydes and ketones . The compound’s benzyloxyphenyl group suggests potential interactions with benzylic hydrogens .
Mode of Action
The compound likely interacts with its targets through a nucleophilic reaction . The nitrogen in the 1,2,4-triazol-1-yl group may act as a nucleophile, reacting with electrophilic carbon atoms in aldehydes or ketones . This reaction could form a hemiketal , which could then dehydrate to form an oxime .
Biochemical Pathways
The compound’s interaction with aldehydes and ketones suggests it may affect metabolic pathways involving these molecules . Additionally, the compound’s benzyloxyphenyl group could undergo oxidative degradation , potentially affecting pathways involving benzylic hydrogens .
Result of Action
The formation of oximes could potentially alter the function of target molecules , leading to downstream effects on cellular processes.
Action Environment
Environmental factors such as pH and temperature could influence the compound’s action, efficacy, and stability. For example, the compound’s nucleophilic reactions with aldehydes and ketones could be influenced by the pH of the environment . Additionally, the compound’s oxidative degradation could be affected by temperature .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-{4-[4-(benzyloxy)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate typically involves a multi-step process:
Formation of the triazole ring: : The starting material, a suitable hydrazide, undergoes cyclization with a nitrile derivative under acidic or basic conditions to form the triazole core.
Introduction of the benzyloxy group: : The benzyloxy group is often introduced through a nucleophilic aromatic substitution reaction on a precursor containing a leaving group, such as a halide.
Esterification: : The final step involves esterification of the carboxylic acid intermediate with ethanol in the presence of an acid catalyst to yield the ethyl ester.
Industrial Production Methods: Industrial production of this compound would likely involve optimizing the above synthetic steps for large-scale synthesis, focusing on maximizing yield and purity while minimizing cost and environmental impact. Catalysts, reaction conditions, and purification techniques would be refined for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2-{4-[4-(benzyloxy)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate can undergo several types of chemical reactions:
Oxidation: : The compound can be oxidized, potentially altering the triazole ring or the benzyloxy group, depending on the reagents and conditions.
Reduction: : Reduction reactions can affect the ketone group on the triazole ring, converting it to an alcohol.
Substitution: : Nucleophilic substitution can occur on the ester functionality or the benzyloxy group.
Oxidizing Agents: : KMnO₄, H₂O₂, or PCC for controlled oxidations.
Reducing Agents: : LiAlH₄, NaBH₄ for reductions.
Nucleophiles: : Alkoxides, thiolates for substitution reactions.
Oxidation: : Potential products include aldehydes or carboxylic acids derived from oxidative cleavage.
Reduction: : The reduced triazole ring, resulting in alcohol derivatives.
Substitution: : Varied ester derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2-{4-[4-(benzyloxy)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate finds application in:
Chemistry: : As an intermediate in the synthesis of more complex molecules and a subject for studying reaction mechanisms.
Biology: : Its derivatives can be explored for biological activity, including antimicrobial or antifungal properties.
Medicine: : Potential precursor for drug development, especially targeting specific pathways influenced by its structural components.
Industry: : Possible uses in the development of novel materials, catalysts, or chemical sensors.
Comparaison Avec Des Composés Similaires
Unique Features:
Distinct Triazole Ring: : Unlike many compounds, the specific substitution pattern on the triazole ring sets it apart.
Benzyloxy Group: : Contributes to unique interactions and reactivity profiles.
Ethyl 2-{4-[4-(methoxy)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate
Ethyl 2-{4-[4-(ethoxy)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate
These similar compounds have slight variations in the substituents, which can significantly alter their reactivity and applications
That's the journey of ethyl 2-{4-[4-(benzyloxy)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate! Hope this deep dive into the molecule's world was fascinating. What's next on your mind?
Propriétés
IUPAC Name |
ethyl 2-[3-methyl-5-oxo-4-(4-phenylmethoxyphenyl)-1,2,4-triazol-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-3-26-19(24)13-22-20(25)23(15(2)21-22)17-9-11-18(12-10-17)27-14-16-7-5-4-6-8-16/h4-12H,3,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZYKDGKDQKJME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)N(C(=N1)C)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701123646 | |
| Record name | Ethyl 4,5-dihydro-3-methyl-5-oxo-4-[4-(phenylmethoxy)phenyl]-1H-1,2,4-triazole-1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701123646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860784-77-6 | |
| Record name | Ethyl 4,5-dihydro-3-methyl-5-oxo-4-[4-(phenylmethoxy)phenyl]-1H-1,2,4-triazole-1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=860784-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4,5-dihydro-3-methyl-5-oxo-4-[4-(phenylmethoxy)phenyl]-1H-1,2,4-triazole-1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701123646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Methyl-7-(2-methylpropyl)-[1,2,3,4]tetrazolo[1,5-a]pyrimidine](/img/structure/B3158945.png)
![N-{4-[(3-methyl-2,4-dioxo-1,3-thiazolan-5-yl)methyl]phenyl}hexanamide](/img/structure/B3158948.png)
![ethyl 2-[4-(4-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B3158956.png)

![2-{2-[(4-Hydroxy-1,3-thiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-5-yl}acetic acid](/img/structure/B3158971.png)


![methyl 2-[(4-methylpiperidin-1-yl)methyl]-3-nitrobenzoate](/img/structure/B3158994.png)

![2,2,2-trifluoro-1-{1-[3-(trifluoromethyl)benzyl]-1H-pyrrolo[2,3-b]pyridin-3-yl}-1-ethanone](/img/structure/B3159035.png)
![2-{2-[2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3159041.png)
![N-[3-cyano-4-(methylsulfonyl)phenyl]nicotinamide](/img/structure/B3159051.png)
![3-[(3-nitrobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-amine](/img/structure/B3159056.png)
